Benzamide, 2-methoxy-N-2-propenyl-
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Overview
Description
Benzamide, 2-methoxy-N-2-propenyl-: is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzamide, where the benzene ring is substituted with a methoxy group and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-methoxy-N-2-propenyl- typically involves the reaction of 2-methoxybenzoyl chloride with allylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Benzamide, 2-methoxy-N-2-propenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 2-methoxy-N-2-propenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or propenyl groups. Common reagents include halogens or nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, hydroxide ions, polar solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Scientific Research Applications
Chemistry: Benzamide, 2-methoxy-N-2-propenyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine: Benzamide, 2-methoxy-N-2-propenyl- has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Its derivatives are explored for their potential as therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings, where its unique chemical properties contribute to the performance of the final products.
Mechanism of Action
The mechanism of action of Benzamide, 2-methoxy-N-2-propenyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The methoxy and propenyl groups play a crucial role in its binding affinity and specificity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Benzamide: The parent compound, lacking the methoxy and propenyl groups.
2-Methoxybenzamide: A derivative with only the methoxy group.
N-Allylbenzamide: A derivative with only the propenyl group.
Comparison: Benzamide, 2-methoxy-N-2-propenyl- is unique due to the presence of both methoxy and propenyl groups. These substituents enhance its chemical reactivity and biological activity compared to its simpler analogs. The combination of these groups allows for more diverse interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
66897-24-3 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-methoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-3-8-12-11(13)9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H,12,13) |
InChI Key |
OHTURBHELJKCQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC=C |
Origin of Product |
United States |
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